molecular formula C15H18N2O3 B2617684 (2E)-4-oxo-4-[4-benzylpiperazinyl]but-2-enoic acid CAS No. 304684-78-4

(2E)-4-oxo-4-[4-benzylpiperazinyl]but-2-enoic acid

Cat. No. B2617684
CAS RN: 304684-78-4
M. Wt: 274.32
InChI Key: KWZMBXGHLUWDGJ-VOTSOKGWSA-N
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Description

“(2E)-4-oxo-4-[4-benzylpiperazinyl]but-2-enoic acid” is a complex organic compound. The “2E” indicates the presence of a double bond in the E (trans) configuration. The “4-oxo” suggests a ketone group on the fourth carbon, and “4-[4-benzylpiperazinyl]” indicates a benzylpiperazine group also attached to the fourth carbon. The “but-2-enoic acid” part of the name suggests a four-carbon chain with a double bond and a carboxylic acid group .


Chemical Reactions Analysis

The reactivity of this compound would depend on its exact structure. The presence of the carboxylic acid group could make it acidic, and the double bond might make it susceptible to reactions such as hydrogenation or addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of a carboxylic acid group could result in acidic properties, and the benzylpiperazine group could influence its solubility .

Safety and Hazards

Without specific information on this compound, it’s hard to provide accurate safety and hazard information. Standard precautions should be taken when handling any chemical compound, including using appropriate personal protective equipment and following safe laboratory practices .

Future Directions

The potential applications and future directions for this compound would depend on its properties and activity. It could potentially be explored for uses in various fields, such as medicinal chemistry, materials science, or catalysis, depending on its properties .

properties

IUPAC Name

(E)-4-(4-benzylpiperazin-1-yl)-4-oxobut-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c18-14(6-7-15(19)20)17-10-8-16(9-11-17)12-13-4-2-1-3-5-13/h1-7H,8-12H2,(H,19,20)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWZMBXGHLUWDGJ-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-4-oxo-4-[4-benzylpiperazinyl]but-2-enoic acid

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